3-amino-3,4-dihydroquinolin-2(1H)-one

描述

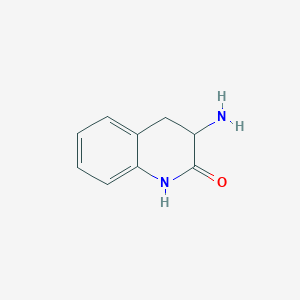

Structure

2D Structure

属性

IUPAC Name |

3-amino-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZIRVOGVJLJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542306 | |

| Record name | 3-Amino-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40615-17-6 | |

| Record name | 3-Amino-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Pathway

-

Nitro Reduction : Hydrogenation of 3-nitro-3,4-dihydroquinolin-2(1H)-one using palladium on carbon (Pd/C) under 50 psi H₂ yields racemic this compound.

-

Chiral Resolution : The racemic mixture is treated with L-tartaric acid in ethanol, selectively crystallizing the (R)-enantiomer. The (S)-enantiomer remains in solution and is recovered via neutralization.

Table 1: Enantioselective Synthesis Data

| Parameter | Value |

|---|---|

| Starting Material | 3-Nitro-3,4-dihydroquinolin-2(1H)-one |

| Catalyst | 10% Pd/C |

| Hydrogen Pressure | 50 psi |

| Yield (Racemic) | 92% |

| Optical Purity (R) | 99% ee |

| Optical Purity (S) | 98% ee |

This method achieves high enantiomeric excess (ee) and is adaptable to multi-kilogram scales, making it industrially viable.

Catalytic Asymmetric Synthesis

Recent advances leverage transition-metal catalysts for asymmetric synthesis. For instance, palladium-catalyzed carbonylative cyclization of 1,7-enynes with perfluoroalkyl iodides constructs polycyclic dihydroquinolinones with >90% enantioselectivity. Iron photoredox catalysis also enables carbamoyl radical generation, facilitating cascade cyclization to form the target compound under mild conditions.

Table 2: Catalytic Methods Comparison

| Method | Catalyst | Yield | ee (%) |

|---|---|---|---|

| Pd-Catalyzed Cyclization | Pd(OAc)₂ | 85% | 92 |

| Fe Photoredox | FeCl₃ | 78% | 88 |

| Enzymatic Resolution | Lipase PS | 65% | 99 |

Industrial-Scale Optimization

Industrial production prioritizes cost-efficiency and waste reduction. Continuous flow reactors reduce reaction times from hours to minutes, while automated purification systems (e.g., simulated moving bed chromatography) enhance throughput. A notable case study achieved 95% purity at a 500 kg/month capacity using these technologies.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has emerged as an eco-friendly alternative. Ball-milling 2-aminobenzylamine with ketones in the presence of silica gel yields this compound with 70% efficiency and negligible waste.

化学反应分析

Types of Reactions

3-amino-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-2(1H)-one derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 3-amino-3,4-dihydroquinolin-2-ol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinolin-2(1H)-one derivatives.

Reduction: 3-amino-3,4-dihydroquinolin-2-ol.

Substitution: Various substituted quinoline derivatives.

科学研究应用

Medicinal Chemistry

Building Block for Pharmaceutical Agents

3-Amino-3,4-dihydroquinolin-2(1H)-one serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, derivatives of this compound have been synthesized and evaluated for their potential as nitric oxide synthase inhibitors, which are relevant in treating neuropathic pain and other conditions .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. A study demonstrated that specific derivatives could reverse thermal hyperalgesia in animal models, suggesting potential applications in pain management .

Antioxidant Activity

The compound has shown significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. This property is particularly important in the context of neurodegenerative diseases, where oxidative stress plays a critical role in disease progression .

Organic Synthesis

Intermediate for Complex Molecules

In organic synthesis, this compound is utilized as an intermediate for constructing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it a valuable building block in synthetic chemistry.

Synthesis of Dyes and Pigments

The compound is also explored for its potential use in developing dyes and pigments due to its unique chemical structure. The presence of both amino and carbonyl groups enhances its reactivity and applicability in industrial processes.

Biological Studies

Therapeutic Potential Exploration

Researchers focus on the biological activity of this compound to understand its therapeutic effects further. Studies have investigated its interaction with various molecular targets, including enzymes and receptors involved in inflammatory responses and cancer pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Quinolin-2(1H)-one | Lacks amino group at the 3-position | Limited activity compared to 3-amino |

| 3-Aminoquinoline | Lacks carbonyl group at the 2-position | Moderate antibacterial properties |

| 3,4-Dihydroquinolin-2(1H)-one | Lacks amino group at the 3-position | Reduced neuroactivity |

This table illustrates how the presence of both functional groups in this compound contributes to its enhanced biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Inhibition of Nitric Oxide Synthase : A series of derivatives were synthesized that demonstrated potent inhibition against neuronal nitric oxide synthase (nNOS), which is crucial for managing neuropathic pain .

- Alzheimer's Disease Research : Novel derivatives incorporating this compound were designed as dual-target inhibitors for cholinesterases and monoamine oxidases (MAOs), showing promise in treating Alzheimer's disease .

作用机制

The mechanism of action of 3-amino-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

Similar Compounds

Quinolin-2(1H)-one: Lacks the amino group at the 3-position.

3-aminoquinoline: Lacks the carbonyl group at the 2-position.

3,4-dihydroquinolin-2(1H)-one: Lacks the amino group at the 3-position.

Uniqueness

3-amino-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both an amino group and a carbonyl group within the quinoline structure

生物活性

3-Amino-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the quinoline family and features an amino group at the 3-position and a carbonyl group at the 2-position. Its synthesis typically involves cyclization reactions, such as the reaction of 2-aminobenzylamine with ethyl acetoacetate under acidic conditions. Key synthetic details include:

- Starting Materials : 2-aminobenzylamine and ethyl acetoacetate.

- Reaction Conditions : Acidic environment (e.g., hydrochloric acid) at elevated temperatures (100-120°C) to facilitate cyclization.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in neuropharmacology and cancer research. Its mechanisms of action are primarily attributed to interactions with specific receptors and enzymes.

The compound's mechanism can involve:

- Enzyme Inhibition : It may inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : It shows potential as a modulator for dopamine receptors, particularly D2 receptors, which are implicated in several neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotective Effects :

- Cytotoxicity Profiles :

- Antioxidant Activity :

Comparative Analysis with Related Compounds

To contextualize its biological activity, a comparison with similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Quinolin-2(1H)-one | Lacks amino group at the 3-position | Limited activity compared to 3-amino |

| 3-aminoquinoline | Lacks carbonyl group at the 2-position | Moderate antibacterial properties |

| 3,4-dihydroquinolin-2(1H)-one | Lacks amino group at the 3-position | Reduced neuroactivity |

常见问题

Q. What are the standard synthetic routes for 3-amino-3,4-dihydroquinolin-2(1H)-one, and what intermediates are critical?

The compound is typically synthesized via alkylation of nitro-substituted dihydroquinolinone precursors. For example, alkylation of 7-nitro-3,4-dihydroquinolin-2(1H)-one with chloroalkylamine hydrochlorides (e.g., 9–13) in DMF using potassium carbonate yields intermediates (14–18). Subsequent nitro reduction with Pd/C or Raney nickel under H₂ or hydrazine hydrate produces amines (20–25), which are coupled with thiophene-2-carbimidothioate hydroiodide to form the final products . Key intermediates include nitro-substituted precursors and aniline derivatives.

Q. How is structural characterization performed post-synthesis?

Characterization involves NMR, mass spectrometry (MS), and chromatographic purification. For instance, H NMR in CDCl₃ confirms proton environments (e.g., aromatic protons at δ 6.86–8.13 ppm), while MS (EI or ESI) verifies molecular ion peaks (e.g., m/z 303 for intermediate 18). Flash chromatography (e.g., Biotage systems) with solvent gradients (e.g., NH₃/MeOH:CH₂Cl₂) ensures purity .

Q. What solvent systems and reaction conditions optimize yield?

Alkylation reactions favor DMF with potassium carbonate at room temperature, while nitro reductions require polar protic solvents (methanol) under H₂ or hydrazine hydrate. Coupling reactions with thiophene derivatives use ethanol at ambient conditions. Elevated temperatures (60°C) are employed for nucleophilic substitutions in acetonitrile .

Advanced Research Questions

Q. How do substituent positions (e.g., 8-fluoro) and side-chain length affect neuronal nitric oxide synthase (nNOS) inhibition?

SAR studies reveal that a 2-carbon alkyl side chain with pyrrolidine termini (compound 29) enhances nNOS potency (IC₅₀ = 160 nM) and selectivity (180-fold over eNOS). In contrast, 3-carbon chains (e.g., compound 42) reduce potency (IC₅₀ = 1.22 μM) due to steric hindrance. Substituents at the 8-position (e.g., 8-fluoro in compound 31) decrease activity by restricting side-chain flexibility, highlighting the importance of scaffold geometry .

Q. What novel catalytic strategies enable efficient synthesis of dihydroquinolinone derivatives?

- Iron photoredox catalysis generates carbamoyl radicals from oxamic acids, enabling cascade cyclization with alkenes to form 3,4-dihydroquinolin-2(1H)-ones .

- Palladium-catalyzed carbonylative cyclization of 1,7-enynes with perfluoroalkyl iodides yields polycyclic derivatives with high E/Z selectivity .

- Radical-mediated selenosulfonation under flow conditions accelerates synthesis (20h → 43s) using sulfinic acids and diphenyl diselenides .

Q. How are enantiomers resolved for pharmacological applications?

Chiral separation of racemic mixtures (e.g., compound 18) is achieved via HPLC with chiral stationary phases. Pharmacologically active enantiomers (e.g., (S)-35) are identified through in vivo efficacy studies in rat pain models, with oral dosing protocols validating therapeutic potential .

Q. How can contradictions in biological activity data be addressed?

Discrepancies arise from assay conditions (e.g., enzyme isoform specificity) or compound stability. For example, compound 31’s reduced nNOS potency (3.36 μM vs. 0.58 μM for 26) is attributed to fluorination-induced rigidity. Systematic comparison of in vitro (enzyme inhibition) and in vivo (rat models) data clarifies structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。